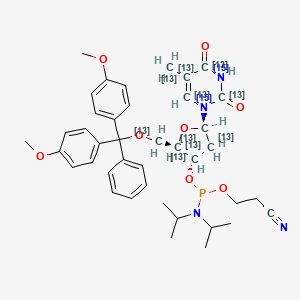

DMT-dT Phosphoramidite-13C10,15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H49N4O8P |

|---|---|

Molecular Weight |

756.7 g/mol |

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,53?/m0/s1/i5+1,24+1,25+1,26+1,29+1,35+1,36+1,37+1,38+1,39+1,42+1,43+1 |

InChI Key |

UNOTXUFIWPRZJX-WMQNDIMDSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[13C]([13C](=O)[15NH][13C]5=O)[13CH3] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂, a critical reagent in modern molecular biology and drug development. We will delve into its chemical properties, synthesis, and applications, with a focus on the technical details required for its effective use in research and development settings.

Core Concepts: Understanding DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂

DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂ is a stable isotope-labeled nucleoside phosphoramidite used as a building block in the chemical synthesis of deoxyribonucleic acid (DNA). The molecule is a derivative of the natural nucleoside deoxythymidine, modified with protecting groups to facilitate its use in automated solid-phase DNA synthesis. The key features of this compound are:

-

DMT Group: A 5'-O-Dimethoxytrityl group protects the 5'-hydroxyl function of the deoxyribose sugar. This acid-labile group is removed at the beginning of each coupling cycle in DNA synthesis.

-

Phosphoramidite Group: A 3'-O-(N,N-diisopropyl) phosphoramidite group activated by a weak acid enables the efficient formation of a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.

-

¹³C₁₀ and ¹⁵N₂ Isotopes: The thymine base is enriched with ten Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) stable isotopes. These heavy isotopes do not alter the chemical properties of the DNA but provide a distinct mass signature, making them invaluable for analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The incorporation of these stable isotopes allows for the site-specific labeling of synthetic DNA, enabling detailed studies of DNA structure, dynamics, and interactions with other molecules, such as proteins and potential drug candidates.

Data Presentation: Key Specifications

Quantitative data for DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂ is summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | C₄₀H₄₉N₄O₈P (with ¹³C₁₀, ¹⁵N₂ enrichment) |

| Molecular Weight | Approximately 756.7 g/mol |

| CAS Number | 98796-51-1 (unlabeled) |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% (HPLC) |

| Solubility | Soluble in acetonitrile |

| Storage Conditions | -20°C, under inert atmosphere (e.g., Argon) |

Experimental Protocols: Synthesis and Analysis

The primary application of DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂ is in the solid-phase synthesis of isotopically labeled oligonucleotides. The following protocols outline the general steps for its use in an automated DNA synthesizer and subsequent analysis.

Solid-Phase Oligonucleotide Synthesis

The synthesis of DNA using the phosphoramidite method is a cyclical process involving four main steps for each nucleotide addition.

Materials:

-

DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂

-

Unlabeled DNA phosphoramidites (A, C, G)

-

Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside attached

-

Anhydrous acetonitrile

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

-

Capping solution A (Acetic anhydride/Pyridine/THF) and Capping solution B (N-Methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated Ammonium hydroxide)

Protocol:

-

Preparation: Dissolve DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂ and other phosphoramidites in anhydrous acetonitrile to the recommended concentration for the DNA synthesizer. Install the reagents on the synthesizer.

-

Synthesis Cycle: The automated synthesis proceeds as follows for each nucleotide addition:

-

Step 1: Detritylation (Deblocking): The DMT group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support by washing with the deblocking solution. This exposes the hydroxyl group for the next coupling reaction.

-

Step 2: Coupling: The DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂ (or another phosphoramidite) is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing DNA chain.

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester linkage using the oxidizing solution.

-

-

Chain Elongation: The cycle is repeated until the desired DNA sequence is synthesized.

-

Cleavage and Deprotection: After the final cycle, the synthesized oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphate backbone and the nucleobases are removed by incubation with a cleavage and deprotection solution.

-

Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to obtain the full-length, isotopically labeled DNA.

NMR Spectroscopy of ¹³C,¹⁵N-Labeled DNA

NMR spectroscopy is a powerful technique to study the structure and dynamics of labeled DNA in solution. A common experiment is the 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment.

Protocol:

-

Sample Preparation: Dissolve the purified, labeled DNA in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

-

NMR Data Acquisition:

-

Acquire a 1D ¹H spectrum to assess sample quality and determine the spectral width.

-

Set up a 2D ¹H-¹³C HSQC experiment. This experiment correlates the chemical shifts of protons directly bonded to ¹³C atoms.

-

Optimize acquisition parameters, including spectral widths in both dimensions, number of scans, and relaxation delays.

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

-

The resulting spectrum will show cross-peaks for each ¹H-¹³C pair, allowing for resonance assignment and the study of structural features and dynamic processes at the labeled thymidine residue.

-

Isotope Dilution Mass Spectrometry for DNA Quantification

Isotope dilution mass spectrometry is a highly accurate method for quantifying DNA.

Protocol:

-

Standard Preparation: Prepare a series of calibration standards containing a known amount of unlabeled DNA and a fixed amount of the ¹³C₁₀,¹⁵N₂-labeled DNA as an internal standard.

-

Sample Preparation: To the unknown sample, add the same fixed amount of the internal standard.

-

Enzymatic Digestion: Digest both the calibration standards and the unknown sample to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1 and alkaline phosphatase).

-

LC-MS/MS Analysis:

-

Separate the nucleosides using liquid chromatography.

-

Detect and quantify the unlabeled and labeled thymidine using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification: Create a calibration curve by plotting the ratio of the peak areas of the unlabeled to the labeled thymidine against the concentration of the unlabeled thymidine in the standards. Use this curve to determine the concentration of DNA in the unknown sample.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

A Technical Guide to Solid-Phase DNA Synthesis with Labeled Amidites

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the principles and practices of solid-phase DNA synthesis, with a particular focus on the incorporation of labeled phosphoramidites. This technique is fundamental to the production of synthetic oligonucleotides for a vast array of applications in molecular biology, diagnostics, and therapeutics.

Introduction to Solid-Phase Oligonucleotide Synthesis

Solid-phase synthesis, a method pioneered by Bruce Merrifield, has revolutionized the production of oligonucleotides.[1][2] This technique involves the sequential addition of nucleotide building blocks to a growing DNA chain that is covalently attached to an insoluble solid support.[1][2][3] The key advantages of this approach over traditional solution-phase synthesis include the ability to use excess reagents to drive reactions to completion, simplified purification at each step by simple washing, and amenability to automation.[1][2]

The most widely used chemical approach for solid-phase DNA synthesis is the phosphoramidite method.[2][4][5][6][7] This method utilizes phosphoramidites, which are chemically modified nucleosides that serve as the building blocks for the growing oligonucleotide chain.[6][8] The synthesis proceeds in the 3' to 5' direction, opposite to the direction of enzymatic DNA synthesis in vivo.[2][7]

The Solid-Phase Synthesis Cycle

The synthesis of an oligonucleotide occurs in a cyclical fashion, with each cycle resulting in the addition of a single nucleotide. A typical synthesis cycle consists of four main chemical steps: detritylation, coupling, capping, and oxidation.[5][9][10][11]

Step 1: Detritylation (Deblocking)

The synthesis begins with the first nucleoside attached to the solid support, typically Controlled Pore Glass (CPG) or polystyrene.[1][2][11] The 5'-hydroxyl group of this nucleoside is protected by a dimethoxytrityl (DMT) group to prevent unwanted reactions.[2][9] The first step of the cycle is the removal of this acid-labile DMT group, which is achieved by treating the support with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane.[1][10][11] This deprotection step exposes the 5'-hydroxyl group, making it available for reaction with the next nucleotide.[10] The orange color of the cleaved DMT cation can be measured spectrophotometrically to monitor the efficiency of each coupling step.[2]

Step 2: Coupling

In the coupling step, the next phosphoramidite monomer is introduced along with a weak acid activator, such as 1H-tetrazole or a derivative.[3][5] The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly reactive.[5] The exposed 5'-hydroxyl group of the growing oligonucleotide chain then attacks this activated phosphorus atom, forming a phosphite triester linkage.[3][5] This reaction is carried out in an anhydrous solvent, typically acetonitrile, to prevent the reaction of the activated phosphoramidite with water.[12]

Step 3: Capping

The coupling reaction is highly efficient, often exceeding 99%, but a small percentage of the 5'-hydroxyl groups may remain unreacted.[4][13] To prevent these unreacted sites from participating in subsequent cycles, which would lead to the formation of oligonucleotides with internal deletions (n-1 shortmers), a capping step is performed.[2][4][13] This is achieved by treating the solid support with a mixture of acetic anhydride and a catalyst like N-methylimidazole (NMI).[1][2][4] This acetylates the unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation.[2][4]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[4][5] Therefore, it is oxidized to a more stable pentavalent phosphate triester, which is analogous to the natural phosphodiester backbone of DNA.[3][4][5][10] This oxidation is typically carried out using a solution of iodine in the presence of water and a weak base like pyridine or lutidine.[4][5][]

Following the oxidation step, the cycle is complete, and the process can be repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.[5]

Labeled Phosphoramidites

A key advantage of solid-phase synthesis is the ability to incorporate modified nucleotides, including those with labels, at specific positions within the oligonucleotide sequence. This is achieved by using phosphoramidites that have a label attached. These labels can be fluorescent dyes, quenchers, or affinity tags like biotin.[8]

Fluorescently Labeled Phosphoramidites

Fluorescently labeled oligonucleotides are essential tools in a wide range of molecular biology applications, including quantitative PCR (qPCR), DNA sequencing, and fluorescence in situ hybridization (FISH).[][16][17] A variety of fluorescent dyes are available as phosphoramidites, each with distinct excitation and emission spectra.[][18]

Common Fluorescent Dye Phosphoramidites:

| Dye Family | Examples | Typical Application |

| Fluoresceins | 6-FAM, HEX, TET | qPCR probes, DNA sequencing[16][17][18] |

| Cyanines | Cy3, Cy5 | Microarrays, FRET studies[][19] |

| Rhodamines | TAMRA, ROX | Quencher, reference dye[] |

Quencher Phosphoramidites

Quenchers are molecules that can absorb the fluorescence emission of a nearby fluorophore. They are commonly used in conjunction with fluorescent dyes in applications like qPCR probes (e.g., TaqMan probes) and molecular beacons.[20][21]

Common Quencher Phosphoramidites:

| Quencher | Absorption Max (nm) | Quenching Range (nm) |

| Dabcyl | ~479 | 390 - 625+[20][22] |

| Black Hole Quenchers® (BHQ®) | BHQ-1: ~534, BHQ-2: ~579 | BHQ-1: 480-580, BHQ-2: 550-650[22] |

| Eclipse® Quencher | ~522 | 390 - 625[20][21] |

| Tide Quencher™ (TQ) | TQ2: ~564 | FAM, HEX, TET, JOE, R6G[23] |

Biotin Phosphoramidites

Biotin is a high-affinity ligand for streptavidin and avidin, making it a valuable tool for affinity purification and immobilization of oligonucleotides.[24][25] Biotin can be incorporated at the 3' or 5' end, or internally within an oligonucleotide sequence using a biotin phosphoramidite.[26] Spacer arms of varying lengths are often included between the biotin and the phosphoramidite to minimize steric hindrance.[26][27] Photocleavable biotin phosphoramidites are also available, allowing for the release of the oligonucleotide after capture.[24][28]

Experimental Protocols

Solid Support and Synthesis Scale

The synthesis is typically carried out on Controlled Pore Glass (CPG) with pore sizes ranging from 500 Å to 2000 Å, depending on the length of the oligonucleotide being synthesized.[1][2][29] Polystyrene supports are also used and offer good moisture exclusion properties.[2] The loading of the first nucleoside on the support typically ranges from 20-30 µmol per gram of resin for standard synthesis.[2] Synthesis scales can range from nanomoles to micromoles, and even larger for therapeutic applications.[1][2][30]

Table of Solid Support Parameters:

| Support Type | Pore Size (Å) | Recommended Oligo Length | Typical Loading (µmol/g) |

| CPG | 500 | Up to 50 bases[29] | 20-30[2] |

| CPG | 1000 | Up to 120 bases[2][29] | 20-30[2] |

| CPG | 2000 | Longer oligonucleotides[2] | 20-30[2] |

| Polystyrene | N/A | Small scale, short oligos[2] | Up to 350[2] |

Reagents and Typical Cycle Times

The following table outlines the typical reagents and timings for a standard DNA synthesis cycle on an automated synthesizer. These times can be adjusted based on the specific sequence and scale of the synthesis.

Table of a Typical DNA Synthesis Cycle:

| Step | Reagent/Solvent | Time |

| Wash | Acetonitrile | 30 s |

| Detritylation | 3% Trichloroacetic acid in Dichloromethane | 50 s |

| Wash | Acetonitrile | 30 s |

| Coupling | Phosphoramidite + Activator in Acetonitrile | 45 s |

| Capping | Acetic Anhydride + N-Methylimidazole in THF | 20 s |

| Wash | Acetonitrile | 30 s |

| Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30 s |

| Wash | Acetonitrile | 30 s |

Table adapted from Biotage and ATDBio.[1][2]

Post-Synthesis: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

-

Cleavage: The linker attaching the oligonucleotide to the solid support is typically a succinyl linker, which can be cleaved by treatment with concentrated ammonium hydroxide at room temperature for about one hour.[1]

-

Deprotection: The same ammonium hydroxide treatment, often at an elevated temperature (e.g., 55°C) for several hours, is used to remove the protecting groups from the heterocyclic bases (benzoyl on dA, dC, and isobutyryl on dG) and the β-cyanoethyl groups from the phosphate backbone.[5] For oligonucleotides containing sensitive labels, milder deprotection conditions using alternative protecting groups like phenoxyacetyl (Pac) or isopropyl-phenoxyacetyl (iPr-Pac) on the bases may be required.[9]

Purification and Quality Control

The crude oligonucleotide product will contain the full-length sequence as well as shorter failure sequences.[30][31] Therefore, purification is necessary to obtain a product of high purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purifying synthetic oligonucleotides.[30][32][33][34] Reversed-phase HPLC is commonly used and can effectively separate the desired full-length product from shorter, truncated sequences.[34] For oligonucleotides synthesized with the final 5'-DMT group left on ("trityl-on"), the hydrophobicity of the DMT group provides excellent separation of the full-length product from failure sequences that lack the DMT group.[34] Anion-exchange HPLC is also a useful method, particularly for longer oligonucleotides or those with significant secondary structure.[34]

-

Quality Control: The purity and identity of the final oligonucleotide product are typically confirmed by analytical HPLC and mass spectrometry.[31][32]

Conclusion

Solid-phase DNA synthesis using phosphoramidite chemistry is a robust and highly automated method for producing custom oligonucleotides. The ability to incorporate a wide variety of labeled phosphoramidites allows for the synthesis of sophisticated probes and primers that are indispensable for modern molecular biology research, diagnostics, and the development of nucleic acid-based therapeutics. A thorough understanding of the synthesis cycle, the chemistry of labeled amidites, and the post-synthesis processing steps is crucial for obtaining high-quality labeled oligonucleotides for these demanding applications.

References

- 1. atdbio.com [atdbio.com]

- 2. biotage.com [biotage.com]

- 3. blog.invitek.com [blog.invitek.com]

- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 5. DNA 寡核苷酸合成 [sigmaaldrich.com]

- 6. twistbioscience.com [twistbioscience.com]

- 7. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]

- 8. Phosphoramidites for Oligonucleotide Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 11. News - The basic principle of DNA synthesis [honyabio.com]

- 12. glenresearch.com [glenresearch.com]

- 13. blog.biosearchtech.com [blog.biosearchtech.com]

- 16. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]

- 17. atdbio.com [atdbio.com]

- 18. Dye-Labeled Phosphoramidites | Thermo Fisher Scientific - US [thermofisher.com]

- 19. glenresearch.com [glenresearch.com]

- 20. glenresearch.com [glenresearch.com]

- 21. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 22. glenresearch.com [glenresearch.com]

- 23. Tide Quencher™ 2 phosphoramidite [TQ2 phosphoramidite] | AAT Bioquest [aatbio.com]

- 24. academic.oup.com [academic.oup.com]

- 25. Biotin Phosphoramidite | BroadPharm [broadpharm.com]

- 26. Biotin Phosphoramidite | AAT Bioquest [aatbio.com]

- 27. glenresearch.com [glenresearch.com]

- 28. Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. lumiprobe.com [lumiprobe.com]

- 30. waters.com [waters.com]

- 31. documents.thermofisher.com [documents.thermofisher.com]

- 32. agilent.com [agilent.com]

- 33. researchgate.net [researchgate.net]

- 34. atdbio.com [atdbio.com]

An In-depth Technical Guide to the Use of Labeled Oligonucleotides in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and applications of labeled oligonucleotides in mass spectrometry (MS). It is designed to serve as a technical resource for professionals in research and biopharmaceutical development who utilize oligonucleotide analysis for quantification, characterization, and quality control.

Introduction: The Convergence of Oligonucleotides and Mass Spectrometry

The technique directly measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for unambiguous confirmation of an oligonucleotide's identity and the detection of impurities or modifications.[4][5] The use of labels—typically isotopic or chemical tags—further enhances the capabilities of mass spectrometry, particularly for quantitative analysis, by providing a stable internal reference that corrects for sample loss and variability during sample preparation and analysis.[6][7][8] This guide delves into the core principles of these techniques, offering detailed workflows and data interpretation strategies.

Core Principles of Oligonucleotide Mass Spectrometry

Mass spectrometry analysis involves ionizing the oligonucleotide sample, separating the resulting ions based on their m/z ratio, and detecting them.[4] Two primary ionization techniques are routinely employed for oligonucleotide analysis.

-

Electrospray Ionization (ESI-MS): This is a soft ionization technique that is readily coupled with liquid chromatography (LC).[2][4] It is particularly suitable for the analysis of large, polar molecules like oligonucleotides. In ESI, the oligonucleotide solution is sprayed through a highly charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase, multiply-charged ions.[9] This results in a characteristic charge state envelope in the mass spectrum.[9][10]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): In this method, the oligonucleotide sample is co-crystallized with a UV-absorbing matrix.[9] A pulsed laser beam irradiates the crystals, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase, typically as singly charged ions.[9] MALDI is often paired with a Time-of-Flight (TOF) mass analyzer.[2][4]

Once ionized, the molecules are guided into a mass analyzer (e.g., Quadrupole, TOF, Ion Trap, or Orbitrap) which separates them based on their m/z ratio.[1][11] For more advanced applications, tandem mass spectrometry (MS/MS) is used. In MS/MS, specific ions (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed structural information for sequence verification and enables highly selective quantitative methods like Multiple Reaction Monitoring (MRM).[6][10][12]

Labeling Strategies for Oligonucleotide Analysis

Labeling is a critical step for enhancing the precision and accuracy of mass spectrometry, especially for quantitative studies. The primary approaches involve isotopic and chemical labeling.

Isotopic Labeling

Isotopic labeling involves replacing certain atoms in an oligonucleotide with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[7][8] The resulting labeled oligonucleotide is chemically identical to the native analyte but has a distinct, higher mass. This labeled molecule serves as an ideal internal standard for quantitative analysis because it co-elutes chromatographically with the analyte and experiences similar ionization efficiency and matrix effects.[6][11][12]

-

Stable Isotope-Labeled (SIL) Internal Standards: A known quantity of the SIL internal standard is spiked into the sample containing the unlabeled analyte. The ratio of the MS signal from the analyte to the signal from the SIL standard is used to calculate the analyte's concentration, providing a highly accurate measurement.[6][12]

-

Isobaric Labeling: This advanced technique uses tags that have the same mass but are designed to produce unique "reporter" ions upon fragmentation in an MS/MS experiment. While well-established in proteomics, this approach is now being developed for oligonucleotides to enable multiplexed quantification.[6][12]

Chemical Labeling

Chemical labels are moieties attached to the oligonucleotide to impart specific properties that aid in analysis.

-

Improving Detection: Certain chemical labels can be used to enhance ionization efficiency or to introduce a unique mass signature that is easily detectable.[13] For instance, Girard's P reagent has been used to label formylated nucleosides, significantly improving their detection limits.[13]

-

Affinity Tags: Haptens or other affinity tags can be attached to an oligonucleotide to facilitate its purification from a complex mixture before MS analysis, thereby increasing the signal-to-noise ratio.[3]

-

Sequencing Labels: For de novo sequencing of modified oligonucleotides where enzymatic methods fail, a label can be affixed to one end (e.g., the 5'-end).[3] Controlled chemical degradation then produces a ladder of labeled fragments, and the sequence can be deduced from the mass differences between sequential fragments identified by LC-MS.[3]

Experimental Protocols and Workflows

The successful analysis of labeled oligonucleotides by mass spectrometry relies on a well-defined experimental workflow, from sample preparation to data acquisition.

General Experimental Workflow

The overall process involves several key stages, as illustrated in the diagram below. The initial steps focus on isolating the target oligonucleotide from its matrix and introducing a labeled internal standard for quantification. This is followed by chromatographic separation and, finally, mass spectrometric detection and analysis.

Caption: General workflow for the analysis of labeled oligonucleotides.

Sample Preparation

Proper sample preparation is crucial for removing interfering substances and improving the sensitivity of the analysis.[1] For oligonucleotides in biological matrices like plasma, common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or hybridization-based affinity purification.

Liquid Chromatography (LC) Separation

Coupling liquid chromatography to the mass spectrometer (LC-MS) allows for the separation of the target oligonucleotide from its metabolites, endogenous nucleic acids, and other impurities before detection.[14]

-

Ion-Pair Reversed-Phase (IP-RP) Chromatography: This is the most common method for oligonucleotide separation.[15] It uses an ion-pairing agent, such as a combination of triethylamine (TEA) and hexafluoroisopropanol (HFIP), in the mobile phase.[5][12][16] These agents neutralize the negative charges on the phosphodiester backbone, allowing the oligonucleotides to be retained and separated on a reversed-phase (e.g., C18) column.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative technique that can also achieve good retention and separation of highly hydrophilic oligonucleotides.[14]

Detailed Protocol: Quantitative Analysis via LC-MS/MS with a Labeled Internal Standard

This protocol outlines a typical procedure for the bioanalysis of a therapeutic oligonucleotide.

-

Preparation of Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking known concentrations of the analyte (unlabeled oligonucleotide) into a blank biological matrix (e.g., human plasma). Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Sample Spiking: To a fixed volume of each calibration standard, QC sample, and unknown study sample, add a precise volume of the stable isotope-labeled (SIL) internal standard solution at a constant concentration.

-

Extraction: Perform solid-phase extraction to isolate the oligonucleotides from the plasma proteins and salts.

-

LC-MS/MS Analysis:

-

Inject the extracted samples onto an IP-RP LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

-

The LC gradient separates the analyte and co-eluting internal standard from other components.

-

The mass spectrometer is operated in negative ion ESI mode. Set up a Multiple Reaction Monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both the analyte and the SIL internal standard.[6]

-

-

Data Processing:

-

Integrate the peak areas for the analyte and the internal standard in the resulting chromatograms.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.

-

Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Data Presentation and Interpretation

Quantitative Data Summary

The performance of a quantitative MS method is characterized by its linearity, range, and sensitivity. The data below is representative of typical results obtained from different MS-based quantification methods for oligonucleotides.

| Parameter | MALDI-TOF MS[17] | LC-MS/MS (MRM)[1][10] |

| Analyte | 21-base DNA | Synthetic DNA |

| Internal Standard | 36-base DNA | Labeled Synthetic DNA |

| Linearity (R²) | > 0.99 | > 0.99 |

| Dynamic Range | 0.125 - 100 pmol | 0.025 - 10 nM |

| Limit of Quantitation (LOQ) | ~0.1 pmol | Sub-picomole to low ng/mL |

Qualitative Data Interpretation

A key advantage of MS is its ability to confirm the molecular weight of the synthesized oligonucleotide.[4] The mass spectrum provides a wealth of information:

-

Main Peak: Corresponds to the full-length, desired oligonucleotide product.

-

Common Adducts: Oligonucleotides readily form adducts with cations like sodium (Na⁺) and potassium (K⁺), resulting in peaks at M+22 Da and M+38 Da, respectively.

-

Synthesis Impurities: Shorter, failed sequences (e.g., n-1, n-2 mers) are common impurities that appear as peaks with lower masses than the target product.[4] Incompletely removed protecting groups from synthesis can result in peaks with higher masses.[4]

Caption: Principle of quantitative analysis using a labeled internal standard.

Applications in Drug Development and Research

The use of labeled oligonucleotides in mass spectrometry is integral to many areas of pharmaceutical development and biomedical research.

-

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: LC-MS/MS is the gold standard for quantifying oligonucleotide drug concentrations in biological fluids and tissues over time, which is essential for evaluating drug absorption, distribution, metabolism, and excretion (ADME).[1][10]

-

Metabolite Identification: Mass spectrometry can identify and quantify metabolites of oligonucleotide drugs, which are often shortened versions of the parent drug resulting from nuclease degradation.[1][14]

-

Quality Control (QC): MS is used extensively in manufacturing to confirm the mass and purity of every synthesized batch of oligonucleotides, ensuring product identity and consistency.[4][5]

-

Epitranscriptomics: Labeled standards and MS are used to detect and quantify natural post-transcriptional modifications on RNA, a field critical for understanding gene regulation and disease.[7][8]

-

Sequence Verification: MS/MS fragmentation techniques, often aided by end-labeling, are used to confirm the sequence of therapeutic oligonucleotides, especially those with modifications that prevent enzymatic sequencing.[3]

Caption: Simplified schematic of a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

References

- 1. Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Oligonucleotides Quantitative Analysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Mass Spectrometry Analysis [biosyn.com]

- 3. Methods for L-ribooligonucleotide sequence determination using LCMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idtdna.com [idtdna.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. web.colby.edu [web.colby.edu]

- 10. sciex.com [sciex.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards [mdpi.com]

- 13. Determination of formylated DNA and RNA by chemical labeling combined with mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How to Analyze and Separate Oligonucleotides and Active Metabolites Using LC-MS/MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. Quantitative analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isotopic Enrichment in DNA Synthesis Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic enrichment in DNA synthesis reagents. The use of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) has become an indispensable tool in modern molecular biology, biochemistry, and pharmaceutical development.[1] By replacing naturally abundant isotopes with their heavier, stable counterparts, researchers can introduce a unique physical signature into DNA molecules. This "labeling" enables detailed investigation of DNA structure, dynamics, interactions, and metabolism with high precision and sensitivity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

This document outlines the core synthesis strategies for producing isotopically enriched DNA, presents quantitative data on enrichment levels and analytical methods, provides detailed experimental protocols, and illustrates key workflows and pathways through diagrams.

Core Synthesis Strategies for Isotopic Enrichment

There are two primary strategies for incorporating stable isotopes into DNA oligonucleotides: chemical synthesis and enzymatic synthesis.[1][2] The choice of method depends on the desired labeling pattern (uniform or site-specific) and the length of the DNA molecule.

Chemical Synthesis for Site-Specific Labeling

Chemical synthesis via the phosphoramidite method on a solid-phase support is the preferred strategy for introducing isotopes at specific, predefined positions within a DNA sequence.[1][2] This approach offers precise control over the placement of labeled nucleotides. The process utilizes isotopically labeled phosphoramidites, which are the monomer building blocks in the synthesis cycle. This method is particularly valuable for studying specific protein-DNA interactions or for detailed structural analysis of a particular region of a DNA molecule.[1][3]

Enzymatic Synthesis for Uniform Labeling

Enzymatic synthesis is ideal for producing DNA that is uniformly labeled with stable isotopes.[1][2] This is typically achieved through methods like Polymerase Chain Reaction (PCR), primer extension, or in vitro transcription, where isotopically enriched deoxynucleoside triphosphates (dNTPs) are used as substrates for DNA polymerases.[2][4] This strategy is well-suited for applications requiring the labeling of the entire DNA molecule, such as in NMR studies of overall structure and dynamics or when using the labeled DNA as an internal standard for quantification.[5][6]

Quantitative Data on Isotopic Enrichment and Analysis

The quality and utility of isotopically labeled DNA are defined by the level of enrichment and the purity of the synthesis reagents. Analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are crucial for both quality control of the reagents and for the downstream experimental applications.

Table 1: Typical Isotopic Enrichment Levels in Commercial Reagents

| Isotope Label | Reagent Type | Typical Enrichment Range (%) | Supplier Example |

| ¹³C, ¹⁵N | Phosphoramidites, dNTPs | 98% - 99.9% | Cambridge Isotope Laboratories, Inc.[1] |

| ¹⁵N | Phosphoramidites, dNTPs | 98% - 99.9% | Cambridge Isotope Laboratories, Inc.[1] |

| D (²H) | Phosphoramidites, dNTPs | 97% - 98% | Cambridge Isotope Laboratories, Inc.[1] |

| ¹³C | Phosphoramidites, dNTPs | 98% - 99.9% | Cambridge Isotope Laboratories, Inc.[1] |

Table 2: Comparison of Analytical Techniques for Labeled DNA

| Technique | Purpose | Key Advantages | Typical Sensitivity/Accuracy |

| Mass Spectrometry (MS) | Quantification of enrichment, DNA adduct analysis, metabolite tracking.[6][7] | High sensitivity, high accuracy, can distinguish between endogenous and exogenous molecules.[7][8] | Can achieve high precision in measuring isotopic ratios.[9] |

| Nuclear Magnetic Resonance (NMR) | 3D structure determination, studying molecular dynamics, protein-DNA interaction mapping.[10][11] | Provides detailed structural and dynamic information in solution state.[11] | Crucial for molecules up to 100 nucleotides; isotopic labeling extends this range.[11][12] |

| High-Performance Liquid Chromatography (HPLC) | Purification of labeled oligonucleotides, separation of DNA components prior to MS analysis.[13] | High resolution separation of complex mixtures. | Used in conjunction with MS or UV detectors for quantification.[13] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of isotopically enriched DNA.

Protocol for Site-Specific Labeling via Solid-Phase Chemical Synthesis

This protocol outlines the automated synthesis of a DNA oligonucleotide with a site-specifically incorporated ¹³C/¹⁵N-labeled phosphoramidite.

-

Preparation:

-

The desired isotopically labeled phosphoramidite (e.g., ¹³C, ¹⁵N-dC-CEP) and standard unlabeled phosphoramidites are dissolved in anhydrous acetonitrile.

-

Other necessary reagents (activator, capping solutions, oxidizing agent, deblocking agent) are loaded onto an automated DNA synthesizer.[14][15]

-

A solid support (e.g., CPG) with the first nucleoside pre-attached is packed into a synthesis column.[14]

-

-

Automated Synthesis Cycle: The synthesis proceeds through a series of repeated steps:

-

Step 1: Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support using an acid solution (e.g., trichloroacetic acid in dichloromethane).[15] This exposes the 5'-hydroxyl group for the next coupling step.

-

Step 2: Coupling: The labeled or unlabeled phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing DNA chain. This step is performed under anhydrous conditions.

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which helps to minimize the formation of deletion mutants.

-

Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

-

Cleavage and Deprotection:

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a concentrated ammonium hydroxide solution.

-

This solution also removes the protecting groups from the phosphate backbone and the nucleobases. The sample is typically heated to ensure complete deprotection.

-

-

Purification: The full-length, labeled oligonucleotide is purified from shorter, failed sequences, typically using High-Performance Liquid Chromatography (HPLC).

Protocol for Uniform Labeling via PCR

This protocol describes the generation of a uniformly ¹³C and ¹⁵N-labeled double-stranded DNA fragment.

-

Reaction Mixture Preparation:

-

A PCR reaction is set up containing:

-

A DNA template.

-

Forward and reverse primers.

-

A thermostable DNA polymerase (e.g., Taq polymerase).

-

A reaction buffer.

-

A mixture of uniformly labeled dNTPs (¹³C, ¹⁵N-dATP, ¹³C, ¹⁵N-dCTP, ¹³C, ¹⁵N-dGTP, ¹³C, ¹⁵N-dTTP).[2]

-

-

-

PCR Amplification: The reaction is subjected to thermocycling:

-

Denaturation: The reaction is heated to ~95°C to separate the strands of the DNA template.

-

Annealing: The temperature is lowered to allow the primers to anneal to the template strands.

-

Extension: The temperature is raised to the optimal temperature for the DNA polymerase, which synthesizes new DNA strands by incorporating the labeled dNTPs.[2]

-

These steps are repeated for 25-35 cycles to amplify the desired DNA fragment.

-

-

Purification: The resulting labeled PCR product is purified to remove primers, unincorporated labeled dNTPs, and the polymerase, typically using a PCR purification kit or gel electrophoresis.

Protocol for Quantification of Isotopic Enrichment by LC-MS

This protocol outlines the steps to determine the isotopic enrichment of a DNA sample using liquid chromatography-mass spectrometry (LC-MS).[6]

-

Sample Preparation (Enzymatic Hydrolysis):

-

The purified, isotopically labeled DNA is enzymatically hydrolyzed into its constituent deoxyribonucleosides (dNs) or deoxyribonucleoside monophosphates (dNMPs).[5][6] This is typically a multi-step process using enzymes like DNase I, followed by phosphodiesterases and alkaline phosphatases.[5]

-

For absolute quantification, a known amount of a stable isotope-labeled DNA (SILD) internal standard can be spiked into the sample before hydrolysis.[5][6]

-

-

Liquid Chromatography (LC) Separation:

-

The resulting mixture of deoxyribonucleosides is injected into an HPLC system.

-

The individual deoxyribonucleosides (dA, dC, dG, dT) are separated using a reverse-phase column.[13]

-

-

Mass Spectrometry (MS) Analysis:

-

As the separated deoxyribonucleosides elute from the LC column, they are introduced into a mass spectrometer.

-

The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for the differentiation between the unlabeled and the isotopically labeled versions of each nucleoside.

-

The isotopic enrichment is calculated by determining the ratio of the peak areas of the labeled and unlabeled species for each nucleoside.[16]

-

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in the use of isotopically enriched DNA synthesis reagents.

Caption: Workflow for site-specific isotopic labeling using solid-phase phosphoramidite chemistry.

Caption: Process for uniform isotopic labeling of DNA through PCR amplification.

Caption: Workflow for quantifying isotopic enrichment in a DNA sample using LC-MS.

Caption: Logical workflow for investigating protein-DNA interactions using isotopically labeled DNA.

Applications in Research and Drug Development

Isotopically enriched DNA is a powerful tool with diverse applications in basic research and the pharmaceutical industry.

-

Structural Biology: In NMR spectroscopy, isotopic labeling of DNA is essential for resolving spectral overlap and enabling the determination of high-resolution 3D structures of DNA and its complexes with proteins or drugs.[10][11][17] It also allows for the study of molecular dynamics, providing insights into the flexibility and conformational changes of DNA that are critical for its biological function.[4]

-

Quantitative Mass Spectrometry: Stable isotope-labeled DNA is widely used as an internal standard in mass spectrometry-based quantification.[6] This isotope dilution mass spectrometry (IDMS) approach allows for highly accurate and precise measurement of DNA concentrations in complex biological samples, such as plasma or tissues.[5][6] It is also invaluable for quantifying DNA adducts, which are modifications to DNA caused by exposure to carcinogens or other reactive molecules, aiding in toxicology and risk assessment studies.[7][8]

-

Drug Development: Understanding how a potential drug molecule interacts with its DNA target is a cornerstone of drug development. Isotopically labeled DNA can be used to map the binding sites of drugs, characterize the structural changes in DNA upon binding, and determine binding kinetics and affinities.[18] This information is crucial for optimizing drug design and for understanding the mechanism of action of DNA-targeting therapeutics.[18]

-

Metabolomics and Systems Biology: In a technique known as DNA Stable-Isotope Probing (DNA-SIP), organisms are fed a substrate labeled with a stable isotope (e.g., ¹³C-glucose).[13] By tracking the incorporation of the isotope into the organism's DNA, researchers can identify which microorganisms in a complex community are actively metabolizing that substrate.[13][19] This provides a powerful link between metabolic function and taxonomic identity.

Conclusion

Isotopic enrichment of DNA synthesis reagents provides an unparalleled ability to probe the intricate world of nucleic acids. From elucidating the fundamental principles of DNA structure and function to accelerating the development of novel therapeutics, the applications of stable isotope labeling are both broad and impactful. The continued development of synthesis methodologies and analytical techniques will further expand the capabilities of researchers, scientists, and drug development professionals in leveraging this powerful technology.

References

- 1. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]

- 3. Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. researchgate.net [researchgate.net]

- 6. Stable Isotope Labeled DNA: A New Strategy for the Quantification of Total DNA Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Stable isotope labeling methods for DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 12. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A liquid chromatography - mass spectrometry method to measure ¹³C-isotope enrichment for DNA stable-isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. carlroth.com [carlroth.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. almacgroup.com [almacgroup.com]

- 17. people.bu.edu [people.bu.edu]

- 18. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 19. Metagenomic analysis of isotopically enriched DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Core Mechanism and Application of DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, experimental protocols, and applications of DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂, a critical tool in modern nucleic acid research and therapeutic development. The strategic incorporation of stable isotopes within this synthetic DNA building block provides an unparalleled window into the intricate structural dynamics and molecular interactions of DNA.

Core Mechanism of Action: A Specialized Building Block for DNA Synthesis

DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂ is a chemically modified and isotopically labeled derivative of deoxythymidine, one of the four fundamental nucleosides that constitute DNA. Its mechanism of action is centered on its role as a monomeric unit in the solid-phase synthesis of oligonucleotides, a process governed by phosphoramidite chemistry.[1][2]

The molecule is engineered with three key features:

-

A 5'-Dimethoxytrityl (DMT) Group: This bulky acid-labile protecting group shields the 5'-hydroxyl moiety of the thymidine sugar.[1][3] This protection is crucial to prevent unwanted side reactions during the synthesis cycle and is selectively removed at the beginning of each coupling step to allow for the stepwise elongation of the DNA chain in the 3' to 5' direction.[4]

-

A 3'-Phosphoramidite Group: This highly reactive phosphorus(III) group, typically a β-cyanoethyl phosphoramidite, is the functional end that, upon activation, forms a phosphite triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain.[2][3] This reaction is the cornerstone of the chain elongation process.

-

¹³C₁₀,¹⁵N₂ Isotopic Labeling: The thymidine base and the deoxyribose sugar are enriched with ten ¹³C atoms and two ¹⁵N atoms.[5][6] These stable, non-radioactive isotopes act as sensitive probes in advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][7] This labeling allows for the precise tracking and characterization of the labeled thymidine residue within a DNA duplex, providing invaluable insights into its structure, dynamics, and interactions with other molecules.[3]

In essence, DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂ functions as a specialized Lego brick, enabling the precise, site-specific incorporation of an isotopically "visible" thymidine into a custom-designed DNA sequence.

The Synthesis of Oligonucleotides: A Stepwise Process

The incorporation of DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂ into an oligonucleotide follows the well-established automated solid-phase synthesis cycle. This process occurs on a solid support, typically controlled pore glass (CPG), within an automated DNA synthesizer.[8] The cycle consists of four primary steps that are repeated for each nucleotide addition:

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile DMT protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support (or the last nucleoside added to the chain). This is typically achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[4][9] The resulting free 5'-hydroxyl group is now available for the next coupling reaction.

-

Coupling: The DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂ is activated by an activating agent, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), to form a highly reactive intermediate.[4] This activated phosphoramidite is then delivered to the solid support, where it rapidly reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[9] This step extends the DNA chain by one nucleotide.

-

Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups (which would result in deletion mutations in the final product), a capping step is performed. This is typically achieved by acetylating the unreacted hydroxyl groups using a mixture of acetic anhydride and 1-methylimidazole.[4] These capped sequences are inert and will not participate in subsequent coupling reactions.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester, which is the natural backbone of DNA. This is typically accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[9]

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

Experimental Protocols

Synthesis of DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂

The synthesis of this labeled phosphoramidite is a multi-step process that begins with the synthesis of the isotopically labeled thymidine.

Workflow for Labeled Phosphoramidite Synthesis:

A representative, though not exhaustive, protocol for the final phosphitylation step is as follows:

-

Starting Material: ¹³C₁₀,¹⁵N₂-Thymidine with a DMT group protecting the 5'-hydroxyl.

-

Reaction: The DMT-protected labeled thymidine is dissolved in an anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Phosphitylating Agent: A phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is added in the presence of a weak acid catalyst (e.g., 1H-tetrazole or DCI).

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to confirm the conversion to the phosphoramidite.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is purified using silica gel chromatography to yield the final DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂.

Automated Solid-Phase Oligonucleotide Synthesis Protocol

The following is a generalized protocol for using DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂ in an automated DNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the specific oligonucleotide sequence.

-

Preparation:

-

Dissolve the DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂ and other standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

-

Install the phosphoramidite vials on the synthesizer.

-

Ensure all other necessary reagents (deblocking solution, activator, capping solutions, oxidizing solution, and washing solvents) are fresh and properly installed.

-

Pack a synthesis column with the appropriate solid support (CPG) derivatized with the first nucleoside of the sequence.

-

-

Synthesis Cycle:

-

Program the desired oligonucleotide sequence into the synthesizer's software.

-

Initiate the synthesis program. The instrument will automatically perform the repetitive four-step cycle of detritylation, coupling, capping, and oxidation for each nucleotide addition. For the incorporation of the labeled thymidine, the synthesizer will deliver the DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂ solution during the coupling step at the specified position in the sequence.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, the column is removed from the synthesizer.

-

The oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed by treatment with a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[8] The specific conditions (temperature and duration) depend on the protecting groups used for the other nucleobases.

-

-

Purification and Analysis:

-

The crude oligonucleotide solution is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

-

The identity and purity of the final isotopically labeled oligonucleotide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

-

Quantitative Data

The efficiency of each step in the oligonucleotide synthesis process is critical for obtaining a high yield of the final product. The coupling efficiency, in particular, is a key metric.

| Parameter | Typical Value for Standard Phosphoramidites | Notes for ¹³C₁₀,¹⁵N₂-Labeled Phosphoramidite |

| Coupling Efficiency | >99% | Expected to be similar to the unlabeled counterpart. The isotopic labeling does not significantly alter the chemical reactivity of the phosphoramidite group.[2] Minor adjustments to coupling time may be considered for sterically demanding sequences. |

| Coupling Time | 30-180 seconds | A standard coupling time is generally sufficient. For longer oligonucleotides or sequences with secondary structures, extending the coupling time may be beneficial. |

| Deprotection Time (Ammonium Hydroxide) | 8-16 hours at 55 °C | The isotopic labels are stable under standard deprotection conditions. The duration is primarily determined by the protecting groups on the other bases in the sequence. |

| Purity (Post-Purification) | >95% | Achievable with standard HPLC or PAGE purification methods. |

Applications in Research and Drug Development

The primary application of DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂ is in the synthesis of isotopically labeled oligonucleotides for detailed structural and dynamic studies by NMR spectroscopy.[3]

-

Structural Biology: The ¹³C and ¹⁵N labels provide additional NMR-active nuclei, which helps to resolve spectral overlap and provides crucial distance and dihedral angle restraints for high-resolution 3D structure determination of DNA and DNA-protein complexes.[1][3]

-

Molecular Dynamics: NMR relaxation experiments performed on labeled oligonucleotides can probe motions on a wide range of timescales (picoseconds to seconds). This allows researchers to study the conformational dynamics of DNA, such as base flipping, sugar puckering, and the flexibility of loops and overhangs, which are often critical for biological function.

-

Drug Development: By incorporating labeled thymidine at specific sites, researchers can study how small molecule drugs, proteins, or other nucleic acids bind to and alter the structure and dynamics of a target DNA sequence. This information is invaluable for the rational design and optimization of nucleic acid-based therapeutics, such as antisense oligonucleotides and siRNAs.[10]

-

Mechanistic Studies: Labeled oligonucleotides can be used to elucidate the mechanisms of DNA-modifying enzymes, such as polymerases, nucleases, and repair enzymes.

References

- 1. General method of preparation of uniformly 13C, 15N-labeled DNA fragments for NMR analysis of DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotope-labeled RNA phosphoramidites to facilitate dynamics by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. DNA 寡核苷酸合成 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Thymidine-13C,15N2 | C10H14N2O5 | CID 126963445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 10. Preparation and heteronuclear 2D NMR spectroscopy of a DNA dodecamer containing a thymidine residue with a uniformly 13C-labeled deoxyribose ring - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of Stable Isotope Labeling in Nucleic Acid Research

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling is a powerful and indispensable technique in modern molecular biology and biochemistry. By replacing atoms in a molecule with their non-radioactive (stable) isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), researchers can "tag" and trace nucleic acids through complex biological systems.[1][2] This methodology provides unparalleled insights into the structure, dynamics, synthesis, and function of DNA and RNA without the safety concerns and limitations of radioactive tracers.[3][4] This guide details the core methodologies, key applications, and experimental protocols for utilizing stable isotope labeling in nucleic acid research.

Core Methodologies for Labeling Nucleic Acids

The incorporation of stable isotopes into nucleic acids can be achieved through several distinct approaches, each suited for different experimental goals. The primary methods are metabolic labeling, enzymatic synthesis, and chemical synthesis.[1][5]

References

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Group

For Researchers, Scientists, and Drug Development Professionals

In the precise world of oligonucleotide synthesis, the dimethoxytrityl (DMT) group stands as a critical guardian, ensuring the fidelity of DNA and RNA strand elongation. This technical guide delves into the core function of the DMT group, providing an in-depth exploration of its role in the widely adopted phosphoramidite chemistry. We will examine the quantitative aspects of its application, detail key experimental protocols, and visualize the intricate workflows that underpin the synthesis of custom oligonucleotides for research, diagnostics, and therapeutic development.

The Pivotal Role of the DMT Group

The 4,4'-dimethoxytrityl (DMT) group is a bulky, acid-labile protecting group attached to the 5'-hydroxyl of the nucleoside phosphoramidite monomers.[1][2] Its primary function is to prevent unwanted polymerization and side reactions at the 5'-position during the synthesis cycle.[3] This reversible protection is the cornerstone of the stepwise, directional addition of nucleotides onto a growing oligonucleotide chain, which is typically assembled in the 3' to 5' direction on a solid support.[4]

The key characteristics of the DMT group that make it indispensable for oligonucleotide synthesis are:

-

Selective Protection: It specifically and efficiently protects the primary 5'-hydroxyl group of the nucleoside.[2]

-

Stability: It is stable to the conditions required for the coupling, capping, and oxidation steps of the synthesis cycle.

-

Facile Cleavage: It can be rapidly and quantitatively removed under mild acidic conditions, regenerating the free 5'-hydroxyl for the next coupling reaction.[1][5]

-

Monitoring Capability: The cleaved DMT cation is brightly colored, providing a real-time spectrophotometric readout to monitor the efficiency of each coupling step.[3]

The Oligonucleotide Synthesis Cycle: A Step-by-Step Workflow

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The four key steps in each cycle are detritylation, coupling, capping, and oxidation.

References

- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. atdbio.com [atdbio.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. Manual Removal of 5’-Trityl (DMT) From Trityl-On DNA Oligos Following Deprotection < Oligo Synthesis Resource [medicine.yale.edu]

Difference between phosphoramidites and H-phosphonates for DNA synthesis

An In-depth Technical Guide to Phosphoramidite and H-Phosphonate Chemistries for DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the two predominant chemical methods for automated solid-phase oligonucleotide synthesis: phosphoramidite and H-phosphonate chemistry. Understanding the fundamental principles, advantages, and limitations of each technique is crucial for the efficient and high-quality production of synthetic DNA and RNA, which are foundational tools in modern research, diagnostics, and therapeutics.

Core Principles and Chemical Mechanisms

Both phosphoramidite and H-phosphonate chemistries involve the sequential, stepwise addition of protected nucleoside monomers to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled-pore glass (CPG). The key distinction lies in the nature of the phosphorus-containing monomer and the strategy for forming the internucleotide phosphodiester linkage.

Phosphoramidite Chemistry

Introduced in the early 1980s, phosphoramidite chemistry has become the gold standard for DNA synthesis due to its high efficiency and amenability to automation.[1][2] The method utilizes nucleoside phosphoramidites, which are trivalent P(III) compounds. These monomers are stable enough for storage but can be readily activated for coupling.[2] The synthesis proceeds in a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[1][3]

The phosphite triester linkage formed during the coupling step is unstable and must be oxidized to a more stable pentavalent P(V) phosphate triester in each cycle before the next monomer is added.[1][4]

H-Phosphonate Chemistry

The H-phosphonate method employs nucleoside H-phosphonates, which are pentavalent P(V) tetrahedral compounds containing a hydrogen atom directly bonded to the phosphorus center.[5] This chemistry offers a simplified synthesis cycle consisting of only two primary steps: deblocking and coupling.[6][7]

Quantitative Comparison of Synthesis Parameters

The choice between phosphoramidite and H-phosphonate chemistry can be guided by several key performance metrics. The following tables summarize the quantitative differences between the two methods.

| Parameter | Phosphoramidite Chemistry | H-Phosphonate Chemistry | Reference |

| Coupling Efficiency | Typically >99% per step | Generally high, but can be slightly lower than phosphoramidite | [9][10] |

| Synthesis Cycle Time | ~2-5 minutes per nucleotide | ~1-3 minutes per nucleotide (shorter due to fewer steps) | [6][7][11] |

| Reagent Stability | Monomers are sensitive to moisture and oxidation; require anhydrous conditions and storage under inert gas. | Monomers are hydrolytically stable and easier to handle; less sensitive to adventitious water. | [6][11][12] |

| Overall Yield | High for standard oligonucleotides up to ~200 bases. | High, particularly for RNA synthesis up to 50-60 nucleotides. | [2][5] |

| Water Tolerance | Low; requires anhydrous solvents (<30 ppm water). | Higher; less sensitive to trace amounts of water. | [11][12] |

| Feature | Phosphoramidite Chemistry | H-Phosphonate Chemistry | Reference |

| Oxidation Step | Performed in every cycle. | Performed once at the end of synthesis. | [1][6] |

| Capping Step | Mandatory to block unreacted 5'-OH groups and prevent failure sequence elongation. | Not strictly necessary as H-phosphonate diesters are stable, but can be included. | [3][8] |

| Backbone Modification | Requires specific modified phosphoramidite monomers for each desired modification. | A single final oxidation step allows for uniform backbone modifications (e.g., phosphorothioates) by simply changing the oxidizing agent. | [6][8] |

| Monomer Activation | Acid-catalyzed activation (e.g., with Tetrazole, DCI). | Activation with a condensing agent (e.g., Pivaloyl Chloride, Adamantoyl Chloride). | [8] |

Experimental Protocols and Workflows

The following sections provide detailed methodologies for the key steps in each synthesis cycle.

Phosphoramidite Synthesis Workflow

The phosphoramidite synthesis cycle is a well-established, four-step process.

Caption: Workflow of the four-step phosphoramidite synthesis cycle.

Detailed Protocol:

-

Deblocking (Detritylation): The 5'-hydroxyl group of the support-bound nucleoside is deprotected by removing the acid-labile dimethoxytrityl (DMT) group.[6]

-

Reagent: A solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[4][13]

-

Procedure: The acidic solution is passed through the synthesis column for approximately 1-2 minutes to effect complete removal of the DMT group, exposing a free 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed thoroughly with an anhydrous solvent like acetonitrile to remove the acid and the liberated DMT cation.

-

-

Coupling: The next nucleoside phosphoramidite monomer is added to the growing chain.

-

Reagents: A 0.05 M to 0.1 M solution of the desired nucleoside phosphoramidite and a 0.2 M to 0.7 M solution of an activator (e.g., 1H-tetrazole, 4,5-dicyanoimidazole (DCI), or 5-ethylthio-1H-tetrazole (ETT)) in anhydrous acetonitrile.[6][11][13]

-

Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that is rapidly attacked by the free 5'-hydroxyl group of the support-bound chain. The reaction is typically complete within 20-60 seconds for deoxynucleotides.[6][14]

-

-

Capping: Any unreacted 5'-hydroxyl groups that failed to couple in the previous step are permanently blocked to prevent the formation of deletion mutants (n-1 sequences).[4][13]

-

Reagents: A solution of acetic anhydride (Cap A) and a solution of 1-methylimidazole (Cap B) as a catalyst.[4]

-

Procedure: The capping reagents are delivered to the column to acetylate the unreacted 5'-hydroxyls, rendering them inert to further coupling steps.

-

-

Oxidation: The unstable trivalent phosphite triester linkage is converted to a stable pentavalent phosphate triester.

-

Reagent: A solution of 0.02-0.1 M iodine (I₂) in a mixture of tetrahydrofuran (THF), water, and pyridine or lutidine.[4][13]

-

Procedure: The iodine solution is passed through the column. The iodine acts as an oxidizing agent, converting the P(III) center to a P(V) center in the presence of water. This step stabilizes the newly formed internucleotide bond.

-

H-Phosphonate Synthesis Workflow

The H-phosphonate cycle is simpler, primarily involving two steps for chain elongation.

Caption: Workflow of the two-step H-phosphonate synthesis cycle.

Detailed Protocol:

-

Deblocking (Detritylation): This step is identical to the phosphoramidite method. The 5'-DMT group is removed using an acidic solution (e.g., 3% TCA in DCM) to free the 5'-hydroxyl group.[7] The column is then washed with anhydrous acetonitrile.

-

Coupling: The incoming nucleoside H-phosphonate monomer is activated and coupled to the growing chain.

-

Reagents: A ~0.1 M solution of the nucleoside 3'-H-phosphonate monomer and a ~0.5 M solution of a condensing agent, such as pivaloyl chloride or adamantoyl chloride, in a pyridine/acetonitrile mixture.[9][12]

-

Procedure: The H-phosphonate monomer and the condensing agent are delivered to the synthesis column. The condensing agent reacts with the H-phosphonate monoester to form a reactive mixed anhydride intermediate. This activated species is then attacked by the free 5'-hydroxyl group of the support-bound chain, forming a stable H-phosphonate diester linkage. The reaction is typically complete in less than 1 minute.[12]

-

-

Final Oxidation: After the entire oligonucleotide sequence has been assembled through repeated deblocking and coupling cycles, a single oxidation step is performed.

-

Reagent: A solution of 0.1 M iodine (I₂) in a pyridine/water mixture (e.g., 98:2 v/v).[7]

-

Procedure: The iodine solution is passed through the column, converting all the internucleotide H-phosphonate linkages to standard phosphodiester linkages simultaneously. For phosphorothioate synthesis, a sulfurizing agent is used instead of iodine.[8]

-

Chemical Pathway Diagrams

The following diagrams illustrate the core chemical transformations in each synthesis methodology.

Caption: Key chemical reactions in the phosphoramidite method.

Caption: Key chemical reactions in the H-phosphonate method.

Conclusion and Recommendations

Phosphoramidite chemistry remains the dominant method for high-throughput, high-fidelity synthesis of standard DNA and RNA oligonucleotides.[2] Its near-quantitative coupling efficiency makes it ideal for producing long sequences.[10] The primary challenges are the moisture sensitivity of the reagents and the complexity of the four-step cycle.

H-phosphonate chemistry presents a compelling alternative, particularly for applications requiring extensive or uniform backbone modifications, such as the synthesis of phosphorothioate oligonucleotides for antisense therapies.[8] The stability of its monomers and the simplicity of its two-step elongation cycle are significant advantages.[12] However, it may not achieve the same level of coupling efficiency as the phosphoramidite method for very long oligonucleotides.[9]

For drug development professionals, the choice of chemistry depends on the specific application. For large-scale production of standard primers and probes, phosphoramidite chemistry is the established and reliable choice. For the development of novel nucleic acid therapeutics with modified backbones, the flexibility and simplicity of the H-phosphonate method offer distinct advantages.

References

- 1. alfachemic.com [alfachemic.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 8. Gene Link: Phosphonate Oligos [genelink.com]

- 9. glenresearch.com [glenresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. trilinkbiotech.com [trilinkbiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

Methodological & Application

Synthesis of ¹³C,¹⁵N Labeled DNA Oligonucleotides: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals